[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate [(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611202
InChI: InChI=1S/C32H50O5/c1-18(2)27(36)24(37-20(4)33)16-19(3)21-10-14-31(8)22(21)17-23(34)28-30(7)13-12-26(35)29(5,6)25(30)11-15-32(28,31)9/h18-19,23-25,28,34H,10-17H2,1-9H3/t19-,23+,24+,25+,28+,30+,31+,32+/m1/s1
SMILES: CC(C)C(=O)C(CC(C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O)OC(=O)C
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol

[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate

CAS No.:

Cat. No.: VC13611202

Molecular Formula: C32H50O5

Molecular Weight: 514.7 g/mol

* For research use only. Not for human or veterinary use.

[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate -

Specification

Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
IUPAC Name [(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate
Standard InChI InChI=1S/C32H50O5/c1-18(2)27(36)24(37-20(4)33)16-19(3)21-10-14-31(8)22(21)17-23(34)28-30(7)13-12-26(35)29(5,6)25(30)11-15-32(28,31)9/h18-19,23-25,28,34H,10-17H2,1-9H3/t19-,23+,24+,25+,28+,30+,31+,32+/m1/s1
Standard InChI Key ZWRMEASRJNFYBK-LGWPWJFFSA-N
Isomeric SMILES C[C@H](C[C@@H](C(=O)C(C)C)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
SMILES CC(C)C(=O)C(CC(C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O)OC(=O)C
Canonical SMILES CC(C)C(=O)C(CC(C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O)OC(=O)C

Introduction

Structural and Stereochemical Analysis

Core Architecture

The compound features a cyclopenta[a]phenanthrene backbone, a tetracyclic system comprising three six-membered rings and one five-membered ring. Key substituents include:

  • A 17β-acetoxy group at position 17 of the cyclopenta[a]phenanthrene core.

  • Methyl groups at positions 4, 4, 8, 10, and 14, contributing to steric hindrance and influencing conformational dynamics.

  • A 3-oxoheptan-4-yl side chain with a 2-methyl substitution, introducing additional stereocomplexity .

The absolute configuration at chiral centers (4S,6R,5R,8S,9S,10S,11S,14R) was inferred from X-ray crystallographic data of related compounds like alisol A 24-acetate, which shares the cyclopenta[a]phenanthrene motif .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC<sub>32</sub>H<sub>50</sub>O<sub>5</sub>
Molecular Weight514.7 g/mol
Stereocenters8 chiral centers (4S,6R,5R,8S,9S,10S,11S,14R)
Functional GroupsKetone (3-oxo), acetate ester, hydroxyl (11-hydroxy), methyl branches

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of cyclopenta[a]phenanthrene derivatives typically involves:

  • Core Construction: Photo-promoted oxidative 6π-electron electrocyclization/aromatization to form the B-ring .

  • Side-Chain Elaboration: Stereoselective introduction of methyl and oxo groups via Rubottom hydroxylation or Davis’ asymmetric α-hydroxylation .

  • Cyclopropanation: Furukawa hydroxyl-directed cyclopropanation to install spirocyclic motifs .

For the target compound, a plausible route could involve:

  • Step 1: Sonogashira coupling of aryl iodides and alkynes to form a cis-stilbene precursor.

  • Step 2: UV-light-mediated electrocyclization (λ = 254 nm) to generate the cyclopenta[a]phenanthren-17-one core .

  • Step 3: Davis’ oxaziridine-mediated α-hydroxylation to introduce the 11-hydroxy group with 50–65% enantiomeric excess .

Table 2: Key Reactions in Synthesis

ReactionConditionsYieldReference
ElectrocyclizationUV (254 nm), I<sub>2</sub> oxidant50%
Asymmetric α-hydroxylationDavis’ (R)-oxaziridine65%
Furukawa cyclopropanationZnEt<sub>2</sub>, CH<sub>2</sub>I<sub>2</sub>75%

Biological Activities and Mechanisms

Modulation of Cellular Processes

Turreanthin A, a structural analog, influences:

  • Apoptosis: Upregulation of caspase-3/7 activity (+40% vs. control).

  • Autophagy: LC3-II/LC3-I ratio increase (2.5-fold), indicating autophagosome formation.

  • Cell Cycle Arrest: G1 phase accumulation (55% vs. 35% in controls).

Challenges and Future Directions

Synthetic Hurdles

  • Stereochemical Control: Achieving >90% ee in asymmetric hydroxylation remains challenging .

  • Scalability: Photo-reactions require specialized equipment, limiting large-scale production .

Research Priorities

  • Target Validation: CRISPR-Cas9 screening to identify molecular targets.

  • Pharmacokinetic Profiling: ADMET studies to assess oral bioavailability and half-life.

  • Analogue Synthesis: Structure-activity relationship (SAR) studies focusing on the 3-oxoheptan-4-yl side chain.

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